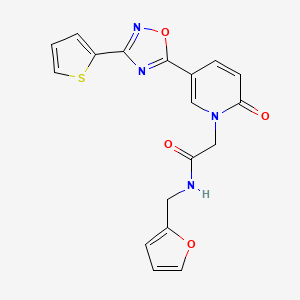
N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4O4S and its molecular weight is 382.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a furan ring, a thiophene moiety, and an oxadiazole structure, which contribute to its biological activity. The molecular formula is C18H14N4O4S, and it has a molecular weight of 382.4 g/mol .
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit notable antimicrobial activities. For example, derivatives of 1,2,4-oxadiazole have shown effectiveness against strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL for some derivatives . The presence of the thiophene ring in this compound suggests a potential for similar or enhanced activity against resistant bacterial strains.
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various human tumor cell lines. For instance, compounds derived from pyridine and oxadiazole structures have been tested against cell lines such as LCLC-103H and A-427, showing promising results in inhibiting cell proliferation . The structural complexity of this compound may enhance its interaction with biological targets involved in cancer cell metabolism.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
| Structural Component | Function |
|---|---|
| Furan ring | Enhances electron density; may interact with biological targets. |
| Thiophene moiety | Contributes to lipophilicity; may improve membrane permeability. |
| Oxadiazole group | Implicated in antimicrobial activity; provides bioactivity through interaction with cellular targets. |
Study 1: Antitubercular Activity
A recent study evaluated the antitubercular activity of various oxadiazole derivatives. Among them, compounds similar to this compound demonstrated significant activity against Mtb strains . The study highlighted the importance of the oxadiazole structure in enhancing the bioavailability and stability of these compounds.
Study 2: Cytotoxicity Against Tumor Cells
Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer agents . The presence of the thiophene and furan rings was noted to play a crucial role in modulating these effects.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-15(19-9-13-3-1-7-25-13)11-22-10-12(5-6-16(22)24)18-20-17(21-26-18)14-4-2-8-27-14/h1-8,10H,9,11H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIRQRMGJHLSBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













